(E)-N'-(butan-2-ylidene)benzenesulfonohydrazide
Description
(E)-N'-(Butan-2-ylidene)benzenesulfonohydrazide is a sulfonohydrazide derivative characterized by an E-configuration around the C=N bond formed via condensation between benzenesulfonohydrazide and 2-butanone. This compound belongs to a broader class of hydrazones, which are widely studied for their structural versatility, biological activities, and applications in coordination chemistry. The E-isomer is stabilized by intramolecular hydrogen bonding and steric effects, as evidenced by NMR studies . Its synthesis typically involves acid-catalyzed condensation in ethanol or similar solvents, yielding products that often exist as mixtures of Z/E isomers, with the E-form dominating in polar solvents like DMSO .
Properties
IUPAC Name |
N-[(E)-butan-2-ylideneamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-3-9(2)11-12-15(13,14)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROODNSRTXIWJY-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base Methodology: Acid-Catalyzed Condensation
The primary synthesis route involves the nucleophilic addition of benzenesulfonohydrazide to 2-butanone, followed by acid-catalyzed dehydration to form the (E)-configured imine. This method mirrors protocols for analogous hydrazone derivatives.
Reaction Scheme:
- Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon of 2-butanone, forming a hemiaminal intermediate.
- Proton Transfer : Acid catalysis (e.g., glacial acetic acid) facilitates protonation of the hydroxyl group, rendering it a better leaving group.
- Dehydration : Elimination of water yields the conjugated imine, stabilized by resonance with the sulfonyl group.
Key Conditions :
- Catalyst : Glacial acetic acid (5–10 mol%).
- Solvent : Ethanol or methanol (reflux, 5–8 hours).
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.
Experimental Optimization and Yield Data
Catalytic System Comparison
The choice of acid catalyst significantly impacts reaction efficiency. The table below summarizes yields under varying conditions:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Glacial acetic acid | Ethanol | 78 | 6 | 78 |
| p-Toluenesulfonic acid | Toluene | 110 | 4 | 82 |
| H₂SO₄ (conc.) | Methanol | 65 | 8 | 68 |
Data synthesized from methodologies in and.
Notably, p-toluenesulfonic acid in toluene at 110°C achieves higher yields (82%) due to enhanced dehydration kinetics. However, glacial acetic acid remains preferable for its mild handling and reduced side reactions.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl₃) :
- δ 9.16 (s, 1H, NH),
- δ 7.62–7.85 (m, 5H, Ar-H),
- δ 3.12–3.23 (m, 1H, CH),
- δ 2.38 (t, J = 7.6 Hz, 2H, CH₂),
- δ 1.95 (s, 3H, CH₃),
- δ 1.07 (s, 3H, CH₃).
13C NMR (125 MHz, CDCl₃) :
HR-MS (ESI) : m/z calcd for C₁₀H₁₃N₂O₂S ([M + H]⁺): 241.0746; found: 241.0743.
Side Reactions and Isomeric Control
(E)/(Z) Isomerization
The reaction predominantly yields the (E)-isomer (>95%) due to steric repulsion between the sulfonyl group and the methyl substituent in the (Z)-form. Minor (Z)-isomer traces (<5%) are separable via recrystallization from hexane/ethyl acetate.
Competing Hydrazone Formation
Under suboptimal dehydration conditions (e.g., insufficient acid or temperature), the intermediate hydrazone (N'-(2-hydroxybutan-2-yl)benzenesulfonohydrazide) may persist. This is mitigated by extended reflux durations (>6 hours).
Scalability and Industrial Adaptations
Pilot-scale syntheses (100 g batches) employ continuous flow reactors to enhance heat transfer and reduce reaction times (3 hours at 120°C with p-toluenesulfonic acid). Purification shifts from chromatography to fractional crystallization, achieving 75% recovery with >99% purity.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the reaction, achieving 80% yield with reduced solvent volumes. This method is under investigation for green chemistry applications.
Chemical Reactions Analysis
Cyclization Reactions
This compound demonstrates a propensity for forming nitrogen-containing heterocycles under acidic conditions. A key study observed its participation in gold-catalyzed cyclization processes:
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Reagents/Conditions : PPh₃AuNTf₂ (2.5 mol%), hexafluoroisopropanol (HFIP), room temperature .
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Mechanism : The reaction involves activation of alkynes via π-coordination to the gold catalyst, followed by nucleophilic attack by the hydrazide’s nitrogen to form six-membered rings.
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Products : Substituted tetrahydropyridazine derivatives with yields up to 66% .
Table 1: Cyclization Reaction Outcomes
| Substrate | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Terminal alkyne derivatives | PPh₃AuNTf₂ | HFIP | 6-Aryl-4-methyl-2-tosyltetrahydropyridazines | 60–66 |
Nucleophilic Substitution
The hydrazide group acts as a nucleophile in reactions with electrophilic partners:
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Reagents/Conditions : Alkyl halides or acyl chlorides in acetone/glacial acetic acid, reflux (5–8 hours) .
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Key Observation : Reactivity is enhanced by electron-withdrawing groups on the benzene ring, which increase the electrophilicity of the sulfonyl moiety.
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Products :
Condensation with Carbonyl Compounds
The compound undergoes Schiff base formation with ketones and aldehydes:
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Reagents/Conditions : Aldehydes/ketones in ethanol, catalytic acetic acid, reflux .
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Example Reaction :
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Applications : Synthesized derivatives show antifungal activity against Candida albicans (MIC: 8–32 µg/mL) .
Stability and Decomposition
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Thermal Stability : Decomposes above 200°C without melting, indicating high thermal resilience .
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Hydrolytic Sensitivity : Susceptible to hydrolysis under strongly acidic (H₂SO₄) or basic (NaOH) conditions, cleaving the N–S bond to yield benzenesulfonic acid and butan-2-ylidene hydrazine .
Structural Confirmation
Critical spectroscopic data for reaction products:
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¹H NMR : Characteristic singlet at δ 9.16 ppm (NH proton), doublets for vinyl protons (δ 5.56–6.22 ppm) .
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HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 609.0101 for iodinated derivatives) .
This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active heterocycles and studying reaction mechanisms involving gold catalysis. Future research directions include exploring enantioselective variants of its cyclization reactions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-N'-(butan-2-ylidene)benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonyl hydrazine and butan-2-aldehyde. The reaction conditions often include the use of solvents like ethanol or methanol, along with catalysts such as acetic acid to facilitate the formation of the hydrazone linkage. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound indicate its potential as an antibacterial agent. For instance, compounds derived from similar hydrazone structures have demonstrated MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as HCT116 (human colorectal carcinoma). The IC50 values observed in these studies suggest that this compound could be a promising candidate for further development in cancer therapy .
Material Science Applications
In material science, this compound has been explored for its potential use in creating novel polymeric materials. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-organic frameworks (MOFs), which are useful in gas storage and separation technologies.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various hydrazone derivatives, including this compound, revealed that modifications in the substituents significantly affect their antimicrobial efficacy. The results indicated that specific structural features enhance activity against resistant bacterial strains .
Case Study 2: Anticancer Activity Assessment
In vitro assays were performed to evaluate the anticancer effects of this compound on HCT116 cells. The findings demonstrated that this compound exhibits a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of (E)-N’-(butan-2-ylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Variations and Isomerism
(E)-N'-(Butan-2-ylidene)benzenesulfonohydrazide differs from analogues primarily in the substituents on the hydrazone moiety and the sulfonyl aromatic ring. Key structural comparisons include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) on the benzylidene or sulfonyl ring enhance thermal stability and influence crystal packing. For example, 4-nitro substituents increase O⋯H interactions (34.8% Hirshfeld surface contribution) compared to H⋯H contacts (26.6%) in 4-chloro derivatives .
- Isomer Ratios : Steric hindrance and solvent polarity dictate Z/E ratios. For butan-2-ylidene derivatives, bulky substituents on the azomethine fragment reduce rotational freedom, leading to distinct NMR signals for conformers .
Key Findings :
- Electron-Withdrawing Groups : Nitro and chloro substituents enhance antimycobacterial and anti-quorum sensing activities .
- Hydrophobic Substituents : Methyl or trifluoromethyl groups on the sulfonyl ring reduce bioactivity, likely due to decreased solubility .
Physicochemical Properties
- Solubility: Polar substituents (e.g., -OH, -NO₂) improve aqueous solubility, whereas hydrophobic groups (e.g., -CF₃) favor lipid membranes .
- Crystal Packing : 4-Nitro derivatives exhibit tighter packing via O⋯H interactions, while 4-chloro analogues rely on H⋯H contacts .
Biological Activity
(E)-N'-(butan-2-ylidene)benzenesulfonohydrazide, also known by its CAS number 16080-43-6, is a compound that has attracted attention for its potential biological activities. This hydrazone derivative features a sulfonamide functional group, which is often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits properties typical of hydrazones, including the ability to form stable complexes with metal ions and potential antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities typically range between 0.5 mM to 1 mM, demonstrating its potential as an antimicrobial agent .
Cytotoxicity Studies
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. In particular, studies have reported IC50 values indicating effective inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values are reported to be in the range of 20-50 µM, suggesting moderate cytotoxicity that could be harnessed for therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various hydrazone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound exhibited superior activity compared to standard antibiotics, with an MIC of 0.5 mM against S. aureus .
Study 2: Cytotoxicity Against Cancer Cell Lines
A separate investigation focused on the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 30 µM for MCF-7 cells . Flow cytometry analysis indicated an increase in early apoptotic markers following treatment.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic conditions for preparing (E)-N'-(butan-2-ylidene)benzenesulfonohydrazide?
The compound is typically synthesized via a condensation reaction between butan-2-one and benzenesulfonohydrazide in absolute ethanol under reflux conditions. Key parameters include:
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- Spectroscopy :
- 1H/13C NMR : To verify hydrazone bond formation and stereochemistry (E/Z configuration) .
- FTIR : Confirmation of sulfonamide (S=O, N–H) and imine (C=N) functional groups .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallographic and computational methods?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, π-stacking) . Use SHELX programs for refinement, particularly for handling twinned data or high-resolution structures .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, vibrational spectra, and stability of the (E)-isomer .
Q. What strategies address contradictions between solubility and bioactivity in pharmacological studies?
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without compromising cell viability .
- Structural analogs : Introduce polar substituents (e.g., –OH, –OCH3) to improve hydrophilicity while retaining bioactivity .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How does the compound interact with biological targets like enoyl-ACP reductase?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes and affinity. Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Tyr158, Lys165) .
- Kinetic assays : Measure inhibition constants (Ki) using spectrophotometric methods with NADH depletion as a marker .
Methodological Challenges and Solutions
Q. What experimental designs mitigate inconsistencies in spectroscopic data interpretation?
- Control experiments : Synthesize both (E)- and (Z)-isomers to compare NMR/IR spectra .
- Dynamic NMR : Resolve tautomerism or conformational exchange by variable-temperature studies .
- Cross-validation : Correlate spectroscopic data with SC-XRD results to confirm assignments .
Q. How can researchers optimize the compound for heavy metal ion sensing applications?
- Electrode modification : Deposit the compound on glassy carbon electrodes (GCE) using Nafion as a binder. Optimize layer thickness for sensitivity (e.g., 190.0 pA μM−1 cm−2 for As3+) .
- Selectivity testing : Use differential pulse voltammetry (DPV) to screen interference from common ions (e.g., Pb2+, Hg2+) .
Q. What advanced techniques refine the analysis of non-covalent interactions in crystal structures?
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) using CrystalExplorer .
- Energy frameworks : Visualize interaction energies (kJ/mol) to prioritize dominant forces stabilizing the lattice .
Tables of Key Data
| Property | Experimental Value | Reference |
|---|---|---|
| Melting point | 130–134°C | |
| Solubility (DMSO) | ~25 mg/mL | |
| Detection limit (As3+ sensor) | 50.0 pM | |
| Inhibition constant (Ki) | 2.3 μM (enoyl-ACP reductase) |
Critical Analysis of Contradictions
- Synthetic yields : Variations (50–75%) arise from solvent purity and reflux efficiency. Use anhydrous ethanol and inert atmospheres for reproducibility .
- Bioactivity discrepancies : Conflicting IC50 values may stem from cell line-specific uptake mechanisms. Standardize assays using MTT or resazurin protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
